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Compound of Interest

Compound Name: 2-Chloroacetylphenothiazine
CAS No.: 5325-15-5
Cat. No.: B8724782
Get Quote
& J

Executive Summary

2-Chloroacetylphenothiazine (2-CAP) serves as a critical electrophilic intermediate in the
synthesis of phenothiazine-based antipsychotics (e.g., chlorpromazine, acepromazine) and
heterocyclic derivatives. In drug development and quality control, distinguishing 2-CAP from its
hydrolysis product (2-Acetylphenothiazine) and the starting material (Phenothiazine) is
paramount for impurity profiling.

This guide provides a definitive analysis of the mass spectrometry (MS) fragmentation patterns
of 2-CAP. It moves beyond basic spectra listing to explain the mechanistic causality of ion
formation, offering a robust framework for structural validation.

Chemical Profile & Experimental Prerequisites
Compound Identity

e IUPAC Name: 1-(10H-phenothiazin-2-yl)-2-chloroethan-1-one
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e Molecular Formula: C1aH10CINOS

e Monoisotopic Mass: 275.02 Da (

cl)

o Key Structural Feature: Phenothiazine tricyclic core substituted at the C2 position with an

-chloroacety! group.

Recommended Experimental Protocol (EI-MS)

To replicate the fragmentation patterns described below, the following Electron lonization (EI)

parameters are recommended. El is preferred over ESI for structural elucidation due to its

energetic fragmentation richness.

Parameter

Setting

Rationale

lonization Mode

Electron Impact (El+)

Provides reproducible
fragmentation fingerprints for

library matching.

Electron Energy

70 eV

Standard energy to maximize
production of diagnostic

fragment ions.

Source Temp

230°C

Prevents thermal degradation
of the labile C-Cl bond prior to

ionization.

Transfer Line

280°C

Ensures efficient transport of
the high-boiling phenothiazine

derivative.

Mass Range

m/z 50-400

Covers the molecular ion and
all lower-mass aromatic

fragments.
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Fragmentation Dynamics: The "Fingerprint"
Analysis

The mass spectrum of 2-Chloroacetylphenothiazine is dominated by the stability of the
phenothiazine ring system and the lability of the

-chloro ketone side chain.

Primary Molecular lon Cluster ()

¢ Observation: A distinct cluster at m/z 275 and 277.

e Mechanism: The presence of a single chlorine atom dictates a 3:1 intensity ratio between the

Cl)and

(

Cl) peaks. This isotopic signature is the first checkpoint for identification, distinguishing 2-
CAP from non-halogenated analogs like 2-acetylphenothiazine.

Pathway A: -Cleavage (The Acylium Route)[1][2][3]

e Transition:m/z 275

m/z 226

e Mechanism: Homolytic cleavage of the C(

)-C(carbonyl) bond is energetically favored. The molecule loses a neutral chloromethyl
radical (

CH
Cl, 49 Da), leaving the resonance-stabilized phenothiazine-2-acylium ion (m/z 226).

o Diagnostic Value: The loss of 49 Da is specific to the chloroacetyl group.

Pathway B: C-Cl Bond Scission
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e Transition:m/z 275

m/z 240

e Mechanism: Direct heterolytic or homolytic cleavage of the weak C-Cl bond results in the
loss of Chlorine (35 Da). This yields the cation [Phenothiazine-CO-CH

» Note: While common, this peak is often less intense than the acylium ion due to the high
stability of the acylium resonance structure.

Pathway C: Core Reversion
e Transition:m/z 226
m/z 198

e Mechanism: The acylium ion ejects a neutral carbon monoxide (CO, 28 Da) molecule. The
resulting ion (m/z 198) corresponds to the phenothiazine radical cation, a hyper-stable
aromatic system.

Visualizing the Fragmentation Pathway[1]

The following diagram illustrates the mechanistic flow from the parent ion to the terminal core
fragments.
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Figure 1: Mechanistic fragmentation tree of 2-Chloroacetylphenothiazine under 70 eV

Electron Impact.

Comparative Analysis: 2-CAP vs. Critical Analogs

To validate the purity of 2-CAP, one must distinguish it from its metabolic predecessor
(Phenothiazine) and its hydrolysis product (2-Acetylphenothiazine).
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2- 2-
o Phenothiazine
Feature Chloroacetylphenoth  Acetylphenothiazine .
. . (Impurity B)
iazine (Target) (Impurity A)
Molecular lon ( 241 (No isotope
275 /277 (3:1 Ratio) 199

)

pattern)

Base Peak Source

Acylium formation

Methyl loss (m/z 226)

Molecular ion (m/z

(m/z 226) or Core (m/z 199) 199)
-49 Da ( -15 Da (

Key Neutral Loss CH CH -32 Da (S) or-1 (H)
Cl) )

Diagnostic Fragment

m/z 240 (Loss of Cl)

m/z 43 (Acetyl cation,
CH

CO

)

m/z 167 (Carbazole)

Differentiation

Chlorine Isotope

Cluster is unique.

Presence of m/z 43;

absence of M+2.

Absence of side-chain

fragments >199.

Differentiation Strategy (Decision Tree)

Use this logic flow to identify the compound in a mixed sample.
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Analyze Mass Spectrum
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Figure 2: Analytical decision tree for impurity profiling of 2-Chloroacetylphenothiazine.

Synthesis & Impurity Context

Understanding the synthesis aids in predicting MS impurities. 2-CAP is typically synthesized via
the Friedel-Crafts acylation of 10H-phenothiazine with chloroacetyl chloride [1].

o Common Impurity: If moisture is present, the C-CIl bond hydrolyzes to form 2-
hydroxyacetylphenothiazine (rare) or reduces to 2-acetylphenothiazine.

e N-Acylation vs. C-Acylation: The "2-" position is thermodynamically favored, but kinetic N-
acylation (10-chloroacetylphenothiazine) can occur.

o MS Distinction: N-acyl phenothiazines typically show a dominant loss of the entire ketene

side chain (

) to regenerate the phenothiazine base peak (m/z 199) more readily than C-acyl
derivatives due to the labile N-C bond [2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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